N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide
Description
N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide is a nicotinamide derivative featuring a cyclopropanecarbonyl group attached via an amide linkage to a 4-methylphenyl substituent. The compound’s structure combines a nicotinamide core (a pyridine-3-carboxamide moiety) with a cyclopropylcarbonylamino group, which may enhance metabolic stability and influence target binding. Such modifications are common in medicinal chemistry to optimize pharmacokinetic (PK) properties and biological activity .
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-4-7-14(9-15(11)20-16(21)12-5-6-12)19-17(22)13-3-2-8-18-10-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMFTUOMYQTDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the acylation of 4-methyl-3-nitroaniline with cyclopropylcarbonyl chloride, followed by reduction to obtain the corresponding amine. This amine is then coupled with nicotinic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to efficient synthesis with high purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs (Table 1) exhibit variations in substituents that impact physicochemical properties and biological interactions.
Table 1: Key Structural Differences
Physicochemical and Pharmacokinetic Implications
Morpholine and Trifluoroethyl Substituents () :
The compound in contains a morpholine ring (hydrophilic, enhances solubility) and a trifluoroethyl group (electron-withdrawing, improves metabolic stability). Compared to the target compound’s cyclopropylcarbonyl group, this may result in higher aqueous solubility but reduced membrane permeability .
Isoxazole-Chlorophenyl Group (): The isoxazole-chlorophenyl substituent in 1159600-27-7 introduces aromatic bulk and halogenation, likely increasing lipophilicity (logP) and influencing target selectivity.
Thiocarbonyl and Thienopyridine (): The thiocarbonyl group in 501424-37-9 may enhance hydrogen-bonding interactions with targets, while the thienopyridine core could improve π-π stacking. These features contrast with the target compound’s simpler pyridine-carboxamide scaffold .
Metabolic Stability and Toxicity Considerations
- The target compound’s cyclopropylcarbonylamino group is less prone to CYP450-mediated oxidation than the hydroxypropan-2-yl group in ’s compound, suggesting superior metabolic stability .
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be described by the following chemical formula: . Its structure features a nicotinamide backbone with a cyclopropylcarbonyl group attached to a 4-methylphenyl moiety, which may influence its biological activity through interactions with specific biological targets.
- Anticancer Activity : Research indicates that derivatives of nicotinamide compounds exhibit anticancer properties. For instance, studies have shown that certain pyrazole derivatives demonstrate significant cytotoxicity against various cancer cell lines, suggesting that similar mechanisms may be at play for this compound. The compound may induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of the nicotinamide moiety is often associated with modulation of inflammatory responses, potentially through inhibition of pro-inflammatory cytokines and pathways .
Efficacy in Cell Lines
The efficacy of this compound can be evaluated through various assays against different cancer cell lines. Here is a summary of findings from related studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 | Apoptosis |
| Compound B | NCI-H460 | 0.39 | Autophagy |
| Compound C | HeLa | 7.01 | Topoisomerase II inhibition |
| This compound | TBD | TBD | TBD |
Case Studies
- Antitumor Efficacy : In a study evaluating the antitumor efficacy of similar compounds, several derivatives exhibited significant growth inhibition in MCF-7 and NCI-H460 cell lines, suggesting that modifications to the structure could enhance or alter biological activity .
- Inflammation Models : Another study investigated the anti-inflammatory effects of related compounds in murine models, demonstrating reduced levels of inflammatory markers and improved clinical outcomes, indicating potential therapeutic applications for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
